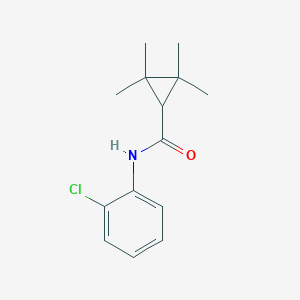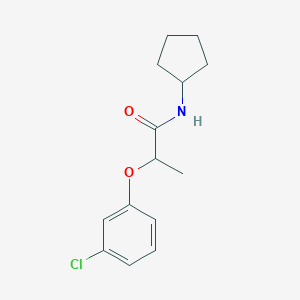
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has shown promising results in various scientific research applications. The compound was first synthesized in 2005 by a team of scientists led by Dr. James Cook at the University of Wisconsin-Milwaukee.
Wirkmechanismus
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the degradation of GABA in the brain. This leads to an increase in the levels of GABA, which in turn reduces neuronal activity and promotes relaxation. The compound has also been shown to have anxiolytic and anticonvulsant effects, which further supports its potential therapeutic applications.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity and promotes relaxation. The compound has also been shown to have anxiolytic and anticonvulsant effects, which make it a potential candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its selectivity for GABA-AT inhibition, which makes it a potential candidate for the development of new drugs with fewer side effects. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. This can be overcome by using prodrugs or other delivery methods.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential area of research is the development of new drugs for the treatment of addiction. N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models, which suggests that it may be effective in the treatment of addiction. Another area of research is the development of new delivery methods for N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, such as prodrugs or nanoparticles, which can improve its solubility and bioavailability. Finally, the development of new GABA-AT inhibitors with improved selectivity and potency is another area of research that can lead to the discovery of new drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 2-chlorobenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions. The product is then purified by column chromatography to obtain N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. The compound has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. This makes N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide a potential candidate for the development of new drugs for the treatment of these disorders.
Eigenschaften
Produktname |
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Molekularformel |
C14H18ClNO |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H18ClNO/c1-13(2)11(14(13,3)4)12(17)16-10-8-6-5-7-9(10)15/h5-8,11H,1-4H3,(H,16,17) |
InChI-Schlüssel |
WASQGHBZOXNLGE-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=C2Cl)C |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)








